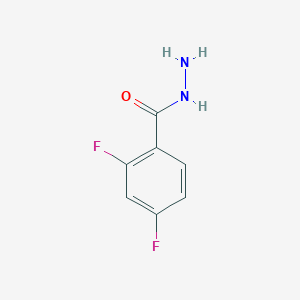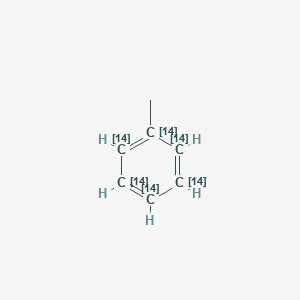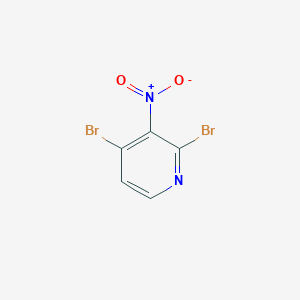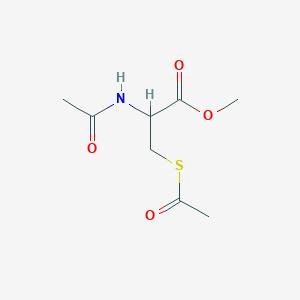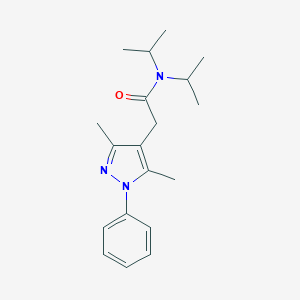
1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate, commonly known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and other medical fields.
Wirkmechanismus
PDK1 inhibitor works by inhibiting the activity of the protein kinase PDK1, which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PDK1, PDK1 inhibitor disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
PDK1 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PDK1 inhibitor has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
PDK1 inhibitor has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, PDK1 inhibitor has a relatively low toxicity profile, making it safe for use in animal models. However, PDK1 inhibitor has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on PDK1 inhibitor. One area of focus is the development of more potent and selective PDK1 inhibitors, which could improve the efficacy and specificity of the compound for cancer treatment. Additionally, research is needed to better understand the mechanisms underlying the anti-cancer and metabolic effects of PDK1 inhibitor, which could lead to the development of new therapeutic strategies for cancer and metabolic diseases. Finally, studies are needed to evaluate the safety and efficacy of PDK1 inhibitor in clinical trials, which could pave the way for its use in cancer treatment and other medical fields.
Synthesemethoden
The synthesis of PDK1 inhibitor involves the reaction of 1H-pyrazole-4-carboxamide with isopropylmagnesium chloride and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride. The resulting compound is then treated with acetic anhydride to obtain the hemihydrate form of the compound. The synthesis method has been optimized to improve the yield and purity of the compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
PDK1 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, prostate, and lung cancer. Additionally, PDK1 inhibitor has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
| 125103-57-3 | |
Molekularformel |
C19H27N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C19H27N3O/c1-13(2)21(14(3)4)19(23)12-18-15(5)20-22(16(18)6)17-10-8-7-9-11-17/h7-11,13-14H,12H2,1-6H3 |
InChI-Schlüssel |
RHSOSHVNVJVWGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C |
| 125103-57-3 | |
Synonyme |
2-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N,N-dipropan-2-yl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




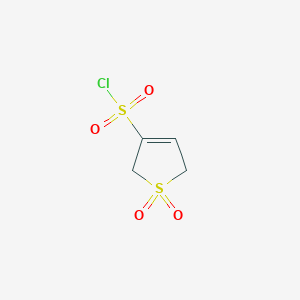
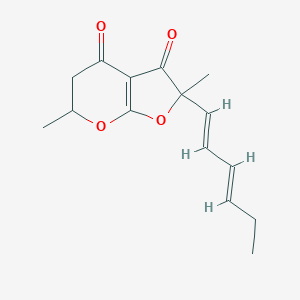
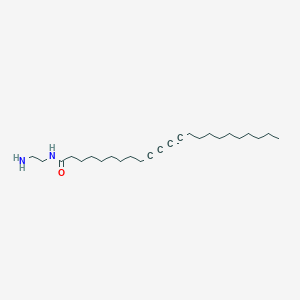
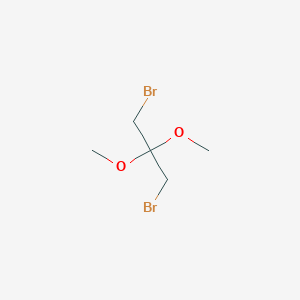
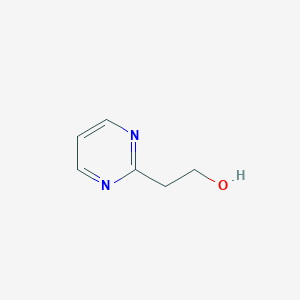


![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
